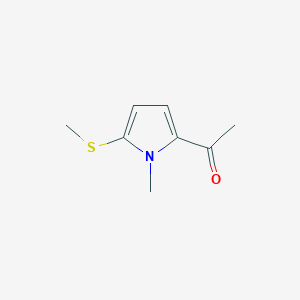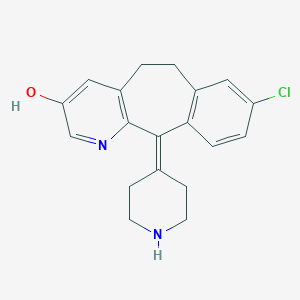
3-Hydroxydesloratadine
Descripción general
Descripción
3-Hydroxydesloratadine is the major active human metabolite of the antihistamine drug desloratadine, which itself is the primary active metabolite of loratadine. Desloratadine is used to treat allergic rhinitis and chronic idiopathic urticaria, and its metabolism to 3-hydroxydesloratadine is a critical step in its pharmacological action .
Synthesis Analysis
The synthesis of 3-hydroxydesloratadine involves a complex metabolic pathway. Initially, desloratadine undergoes N-glucuronidation by the enzyme UGT2B10. This is followed by 3-hydroxylation catalyzed by the enzyme CYP2C8 and then by a deconjugation process, which is a rapid, nonenzymatic hydrolysis of the N-glucuronide . This pathway was elucidated using cryopreserved human hepatocytes and human liver microsomes, which required both NADPH and UDP-glucuronic acid for the formation of 3-hydroxydesloratadine .
Molecular Structure Analysis
The molecular structure of 3-hydroxydesloratadine is characterized by the presence of a hydroxyl group at the 3rd position of the desloratadine molecule. This structural modification is crucial for its pharmacological activity. The structure of the metabolite has been confirmed using techniques such as LC-MS and LC-MS/MS .
Chemical Reactions Analysis
The formation of 3-hydroxydesloratadine involves the enzymatic reactions mentioned above. Desloratadine acts as a relatively selective competitive inhibitor of UGT2B10, which is an enzyme involved in its own metabolism to 3-hydroxydesloratadine . The electrochemical behavior of desloratadine and 3-hydroxydesloratadine has been studied, showing that both compounds undergo an irreversible two-electron reduction of the C=N bond in their pyridine rings .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-hydroxydesloratadine are closely related to its parent compound, desloratadine. A liquid chromatographic-tandem mass spectrometric (LC/MS/MS) method has been developed for the simultaneous determination of desloratadine and 3-hydroxydesloratadine in human plasma, which indicates the stability and detectability of these compounds in biological matrices . The electrochemical studies also provide insights into the redox properties of 3-hydroxydesloratadine, which are important for understanding its behavior in biological systems .
Aplicaciones Científicas De Investigación
Field
This application falls under the field of Pharmacokinetics and Clinical Pharmacology .
Application
3-Hydroxydesloratadine is used as a marker in bioequivalence studies of rupatadine, a drug used to treat allergies . These studies aim to compare the clinical similarity of different formulations of rupatadine .
Method
In these studies, subjects are given a single dose of the drug, and blood samples are collected at several time points for up to 72 hours post-dose . The plasma concentration of rupatadine and its major active metabolites, including 3-Hydroxydesloratadine, are analyzed using a validated High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS) method .
Results
The results of these studies are used to evaluate the bioequivalence of the two formulations. For example, in one study, the geometric mean ratio (GMR) of the test/reference for the maximum observed rupatadine concentration (Cmax) was 95.91%, and the upper bound of the 95% confidence interval was 95.91% .
Tissue Distribution Studies
Field
This application is in the field of Pharmacokinetics and Drug Metabolism .
Application
3-Hydroxydesloratadine is studied for its distribution in various tissues after administration of loratadine, an antihistamine .
Method
A new validated LC-MS/MS method is used to simultaneously quantify loratadine, desloratadine, and their active metabolites, including 3-Hydroxydesloratadine, in plasma and tissues .
Results
The study shows that loratadine, desloratadine, and their active metabolites are widely distributed in the liver, spleen, thymus, heart, adrenal glands, and pituitary gland . The concentrations of these compounds in the spleen were much higher than in the thymus, which is related to the spleen, one of the sites where immune responses occur .
Bioequivalence Studies of Rupatadine
Field
This application is in the field of Pharmacokinetics and Clinical Pharmacology .
Application
3-Hydroxydesloratadine is used in bioequivalence studies of rupatadine, a drug used to treat allergies . The aim of these studies is to evaluate the bioequivalence of two formulations of rupatadine under fasting and fed conditions in healthy Chinese subjects .
Method
Subjects are given a single dose of the drug, and blood samples are collected at several timepoints for up to 72 hours post-dose . The plasma concentration of rupatadine and the major active metabolites (desloratadine and 3-hydroxydesloratadine) are analyzed by a validated HPLC–MS/MS method .
Results
The results of these studies are used to evaluate the bioequivalence of the two formulations. For example, the geometric mean ratio (GMR) of the test/reference for the maximum observed rupatadine concentration (Cmax) was 95.91%, and the upper bound of the 95% confidence interval was 95.91% .
Drug Metabolism Studies
Field
This application is in the field of Pharmacokinetics and Drug Metabolism .
Application
3-Hydroxydesloratadine is studied in the context of drug metabolism studies. Desloratadine, the major active metabolite of loratadine, is widely used for the treatment of allergic rhinitis .
Method
The formation of 3-Hydroxydesloratadine is catalyzed by CYP2C8, but prior glucuronidation of desloratadine by UDP-Glucuronosyltransferase 2B10 is an obligatory requirement .
Results
These studies help in understanding the metabolic pathway of desloratadine and the role of 3-Hydroxydesloratadine in it .
Bioequivalence Studies of Rupatadine under Fasting and Fed Conditions
Field
This application is in the field of Pharmacokinetics and Clinical Pharmacology .
Application
3-Hydroxydesloratadine is used in bioequivalence studies of rupatadine, a drug used to treat allergies . The aim of these studies is to evaluate the bioequivalence of two formulations of rupatadine under fasting and fed conditions in healthy Chinese subjects .
Method
Subjects are given a single dose of the drug, and blood samples are collected at several timepoints for up to 72 h post-dose . The plasma concentration of rupatadine and the major active metabolites (desloratadine and 3-hydroxydesloratadine) are analyzed by a validated HPLC–MS/MS method .
Results
For the fasting status, the geometric mean ratio (GMR) of the test/reference for the maximum observed rupatadine concentration (Cmax) was 95.91%, and the upper bound of the 95% confidence interval was 95.91% . For the fed status, the GMR and 90% CI for Cmax, AUC0-t, and AUC0-∞ were 101.19% (91.64%–111.74%), 98.80% (94.47%–103.33%), and 98.63% (94.42%–103.03%), respectively .
Drug Metabolism Studies
Field
This application is in the field of Pharmacokinetics and Drug Metabolism .
Application
3-Hydroxydesloratadine is studied in the context of drug metabolism studies. Desloratadine, the major active metabolite of loratadine, is widely used for the treatment of allergic rhinitis .
Method
The formation of 3-Hydroxydesloratadine is catalyzed by CYP2C8, but prior glucuronidation of desloratadine by UDP-Glucuronosyltransferase 2B10 is an obligatory requirement .
Results
These studies help in understanding the metabolic pathway of desloratadine and the role of 3-Hydroxydesloratadine in it .
Safety And Hazards
Propiedades
IUPAC Name |
13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O/c20-15-3-4-17-13(9-15)1-2-14-10-16(23)11-22-19(14)18(17)12-5-7-21-8-6-12/h3-4,9-11,21,23H,1-2,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFMTPISBHBIKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)N=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxydesloratadine | |
CAS RN |
119410-08-1 | |
| Record name | 3-Hydroxydesloratadine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119410081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 119410-08-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXYDESLORATADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H9FFN759V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




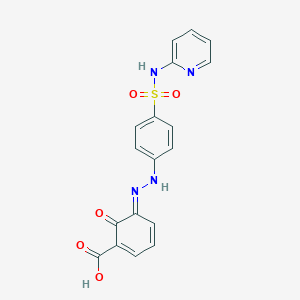
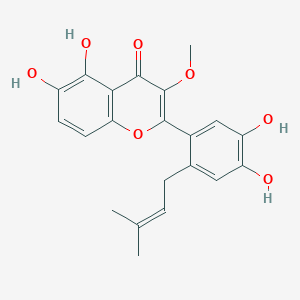

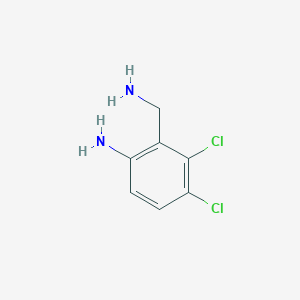
![2,2-diphenyl-2-[(3R)-pyrrolidin-3-yl]acetamide](/img/structure/B129302.png)
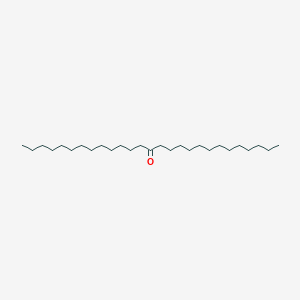
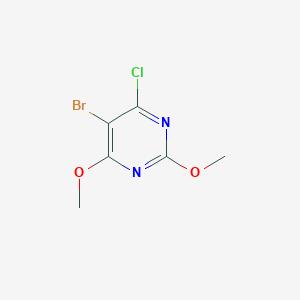
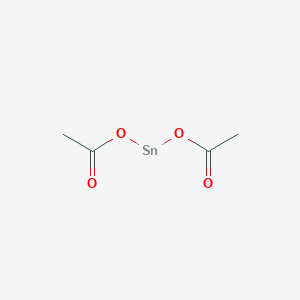
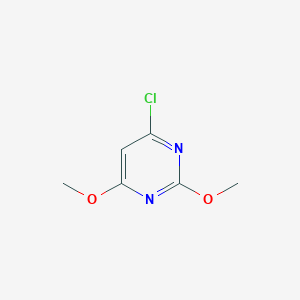
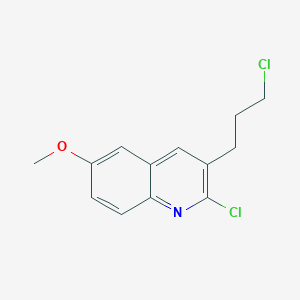
![2-Methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B129321.png)
